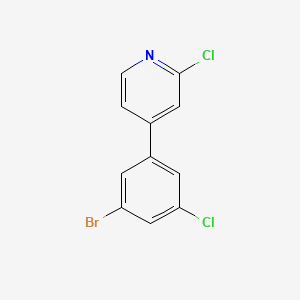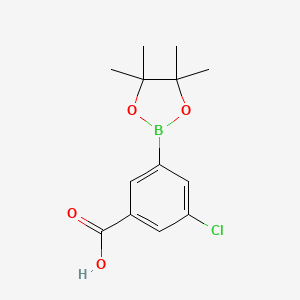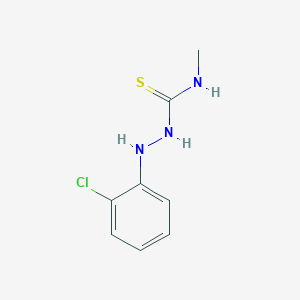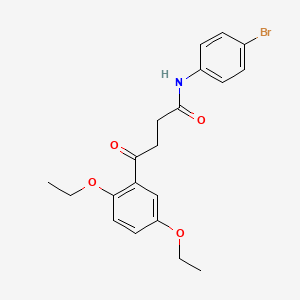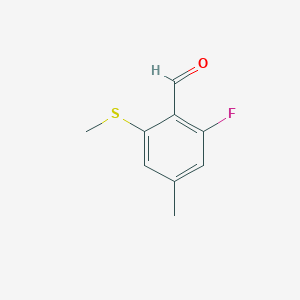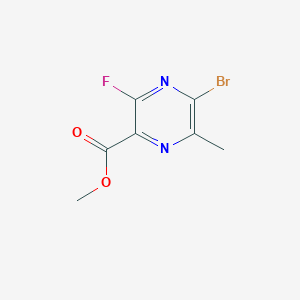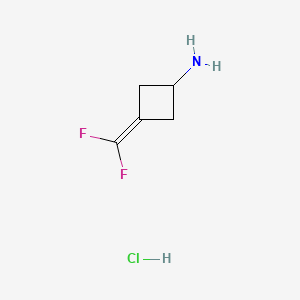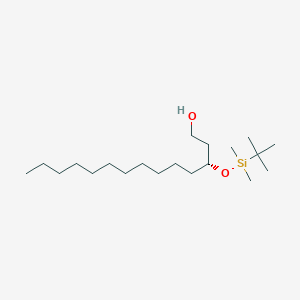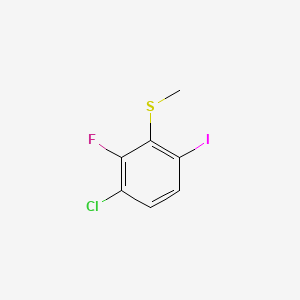
(3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H5ClFIS and a molecular weight of 302.53 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a phenyl ring, along with a methylsulfane group. It is primarily used in research and development due to its unique chemical properties.
准备方法
The synthesis of (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity .
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale manufacturing.
化学反应分析
(3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The methylsulfane group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the sulfane form.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
(3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to be used in the study of enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific molecular pathways.
作用机制
The mechanism of action of (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity to these targets, while the methylsulfane group can modulate its reactivity. The exact pathways and molecular targets depend on the specific application and context of its use .
相似化合物的比较
Similar compounds to (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane include:
(6-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane: Similar structure but with different positions of halogen atoms.
(2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane: Contains a methyl group on the phenyl ring instead of an iodine atom.
(2-Fluoro-6-iodophenyl)(methyl)sulfane: Lacks the chlorine atom but retains the fluorine and iodine atoms.
The uniqueness of this compound lies in its specific arrangement of halogen atoms and the presence of a methylsulfane group, which confer distinct chemical properties and reactivity.
属性
分子式 |
C7H5ClFIS |
|---|---|
分子量 |
302.54 g/mol |
IUPAC 名称 |
1-chloro-2-fluoro-4-iodo-3-methylsulfanylbenzene |
InChI |
InChI=1S/C7H5ClFIS/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,1H3 |
InChI 键 |
LICDRZWLEOZUCQ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C=CC(=C1F)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


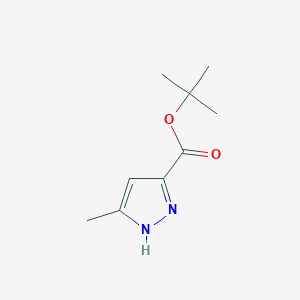
![Ethyl 2-[5,5-dimethyl-3-oxo-2-(2-oxo-2-phenylethyl)cyclohex-1-en-1-yl]hydrazine-1-carboxylate](/img/structure/B14020360.png)
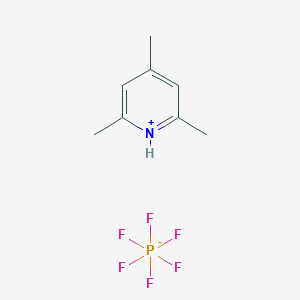
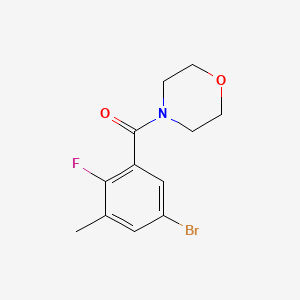
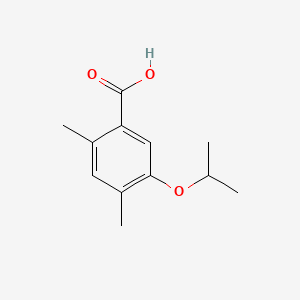
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B14020382.png)
